molecular formula C28H42N6O7 B12686336 L-Isoleucinamide, N-acetyl-L-alanyl-L-alanyl-D-tyrosyl-L-prolyl- CAS No. 133683-34-8

L-Isoleucinamide, N-acetyl-L-alanyl-L-alanyl-D-tyrosyl-L-prolyl-

Cat. No.: B12686336
CAS No.: 133683-34-8
M. Wt: 574.7 g/mol
InChI Key: HEJIKQWSJVRFIV-LDIWCKMVSA-N
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Description

L-Isoleucinamide, N-acetyl-L-alanyl-L-alanyl-D-tyrosyl-L-prolyl- is a complex peptide compound It is composed of several amino acids, including L-isoleucinamide, N-acetyl-L-alanine, L-alanine, D-tyrosine, and L-proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucinamide, N-acetyl-L-alanyl-L-alanyl-D-tyrosyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting group (usually Fmoc) is removed using a base such as piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process would be optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucinamide, N-acetyl-L-alanyl-L-alanyl-D-tyrosyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Reduction reactions can modify the peptide bonds or side chains.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to dityrosine, while substitution reactions can yield various peptide analogs.

Scientific Research Applications

L-Isoleucinamide, N-acetyl-L-alanyl-L-alanyl-D-tyrosyl-L-prolyl- has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Isoleucinamide, N-acetyl-L-alanyl-L-alanyl-D-tyrosyl-L-prolyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-L-alanyl-L-alanyl-D-tyrosyl-L-prolyl-L-isoleucinamide
  • N-acetyl-L-alanyl-L-alanyl-D-tyrosyl-L-prolyl-L-valyl-

Uniqueness

L-Isoleucinamide, N-acetyl-L-alanyl-L-alanyl-D-tyrosyl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different stability, reactivity, and bioactivity, making it valuable for specific research and industrial applications.

Properties

CAS No.

133683-34-8

Molecular Formula

C28H42N6O7

Molecular Weight

574.7 g/mol

IUPAC Name

(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C28H42N6O7/c1-6-15(2)23(24(29)37)33-27(40)22-8-7-13-34(22)28(41)21(14-19-9-11-20(36)12-10-19)32-26(39)17(4)31-25(38)16(3)30-18(5)35/h9-12,15-17,21-23,36H,6-8,13-14H2,1-5H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,39)(H,33,40)/t15-,16-,17-,21+,22-,23-/m0/s1

InChI Key

HEJIKQWSJVRFIV-LDIWCKMVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C

Origin of Product

United States

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